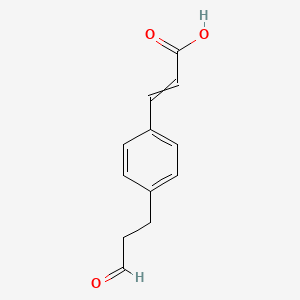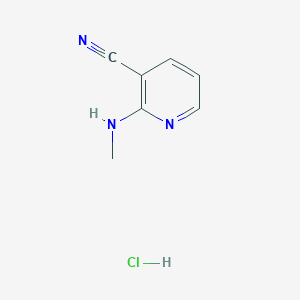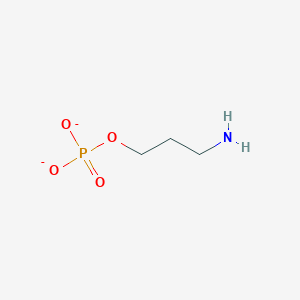
3-Aminopropylphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopropylphosphate is an organophosphorus compound with the molecular formula C3H10NO4P. It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phosphate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminopropylphosphate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions: 3-Aminopropylphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphate group can be reduced under specific conditions to yield phosphite derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted amino derivatives.
科学研究应用
3-Aminopropylphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 3-aminopropylphosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
3-Aminopropyltriethoxysilane: Similar in structure but contains a silane group instead of a phosphate group.
3-Aminopropyltrimethoxysilane: Another silane derivative with methoxy groups.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group.
Uniqueness: 3-Aminopropylphosphate is unique due to its phosphate group, which imparts distinct chemical properties and reactivity compared to its silane counterparts. This makes it particularly useful in applications requiring phosphorylation or interactions with phosphate-binding proteins.
属性
分子式 |
C3H8NO4P-2 |
|---|---|
分子量 |
153.07 g/mol |
IUPAC 名称 |
3-aminopropyl phosphate |
InChI |
InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7)/p-2 |
InChI 键 |
KUQZVISZELWDNZ-UHFFFAOYSA-L |
规范 SMILES |
C(CN)COP(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)

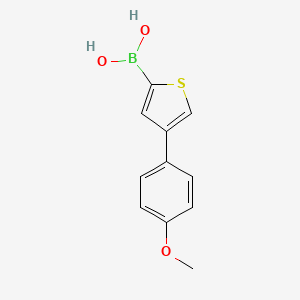
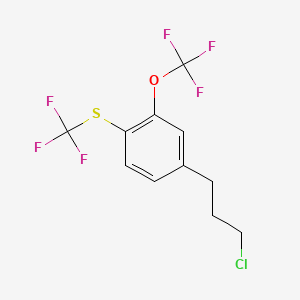
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)





